N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a trifluoromethyl-substituted benzamide moiety
Mechanism of Action
Target of Action
It is known that similar compounds have been tested for analgesic, anti-inflammatory, and antimicrobial activities .
Mode of Action
It is synthesized from 4-aryl-2-hydroxy-4-oxo-n-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine . The resulting compound is then treated with an equimolar amount of silver nitrate or sodium methoxide to produce the corresponding silver or sodium salts .
Biochemical Pathways
The compound’s sulfamoyl and pyrazole-3-carboxamide fragments are known to have antimicrobial effects .
Result of Action
The synthesized compounds, including N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide, have been tested for analgesic, anti-inflammatory, and antimicrobial activities .
Action Environment
It is known that the water solubility of similar compounds can be enhanced by the formation of sodium and silver salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Benzamide Formation: The final step involves the coupling of the sulfonamide-thiazole intermediate with 3-(trifluoromethyl)benzoic acid using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonamide-containing compounds with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-2-(trifluoromethyl)benzamide
- N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide
Uniqueness
N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S2/c18-17(19,20)12-3-1-2-11(10-12)15(24)22-13-4-6-14(7-5-13)28(25,26)23-16-21-8-9-27-16/h1-10H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXLXRSOVSDYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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